Bensultap

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Solvent for Organic Reactions:

Bensultap can be used as a solvent for a variety of organic reactions. It is a polar aprotic solvent, meaning it has a dipole moment but does not donate protons. This makes it a good solvent for reactions that involve ionic or polar compounds. For instance, a research paper published in the Journal of Organic Chemistry describes the use of Bensultap as a solvent for the palladium-catalyzed Suzuki-Miyaura coupling reaction [].

Electrolyte:

Bensultap can also be used as an electrolyte in electrochemical applications. Its high solubility in water and good conductivity make it a suitable choice for various electrochemical studies. A study published in the International Journal of Hydrogen Energy explored the use of Bensultap as an electrolyte for fuel cell applications [].

Precursor for Synthesis of Other Compounds:

Bensultap can be used as a precursor for the synthesis of other important compounds. For example, it can be used to prepare mesylate esters, which are useful intermediates in organic synthesis. A research article published in the journal Tetrahedron Letters details the application of Bensultap for the synthesis of functionalized mesylate esters [].

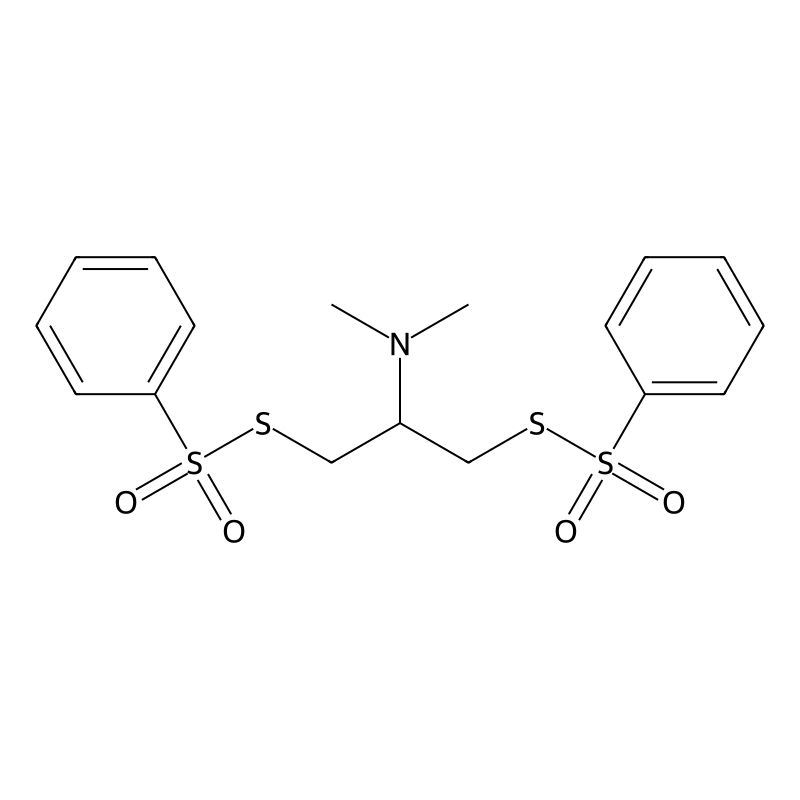

Bensultap is a synthetic insecticide that belongs to the class of compounds known as nereistoxin analogs. It is primarily used to control various agricultural pests, particularly in rice cultivation. Its chemical structure is characterized by the formula C₁₇H₂₁NO₄S₄, and it appears as a pale yellow crystalline powder with a slight characteristic odor. Bensultap is moderately toxic to mammals and has low aqueous solubility, which makes it less likely to leach into groundwater but potentially persistent in aquatic environments under certain conditions .

Bensultap acts as a neurotoxin, similar to nereistoxin. It disrupts the insect's nervous system by blocking the nicotinic acetylcholine receptor (nAChR) []. This receptor plays a vital role in transmitting nerve impulses. By blocking nAChR, Bensultap disrupts normal nerve function, leading to paralysis and ultimately death in insects [].

Bensultap is synthesized through a reaction involving the sodium salt of benzenethiolsulfonate and N,N-dimethyl-1,3-dichloro-2-propylamine or N,N-dimethyl-2,3-dichloropropylamine in ethanol. This reaction forms the core structure of bensultap, which can further undergo hydrolysis and other transformations depending on environmental conditions . The compound can also be converted into nereistoxin through alkaline treatment, showcasing its potential for further chemical modification .

Bensultap acts primarily as a neurotoxin by blocking nicotinic acetylcholine receptors in the central nervous system of insects. This mechanism disrupts normal synaptic transmission, leading to paralysis and death of the targeted pests. Bensultap's activity is similar to that of acetylcholine, allowing it to interfere with neurotransmission effectively . It has been shown to be particularly effective against pests like the rice stem borer and leafminers, demonstrating significant insecticidal properties at various application rates .

The synthesis of bensultap typically involves the following steps:

- Preparation of Sodium Salt: The sodium salt of benzenethiolsulfonate is prepared.

- Reaction with Chlorinated Amine: This sodium salt is then reacted with either N,N-dimethyl-1,3-dichloro-2-propylamine or N,N-dimethyl-2,3-dichloropropylamine in an ethanol solvent.

- Purification: The resulting product is purified to obtain bensultap in its crystalline form.

This method allows for the efficient production of bensultap while maintaining its chemical integrity for agricultural applications .

Bensultap is primarily used as an insecticide in agricultural settings. Its applications include:

- Rice Cultivation: Effective against pests such as the rice stem borer (Chilo suppressalis) and other significant rice pests.

- Vegetable Crops: Used in various vegetable crops to manage pest populations.

- Research: Studied for its effects on pest behavior and resistance management strategies .

Despite its effectiveness, it has not gained widespread approval for use in regions like Europe or the United States due to concerns regarding toxicity and environmental persistence compared to other available insecticides .

Bensultap shares structural and functional similarities with several other compounds that act as insecticides. Notable compounds include:

| Compound Name | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| Cartap | Similar structure | Nicotinic acetylcholine receptor antagonist | Less toxic to mammals than bensultap |

| Thiocyclam | Similar structure | Nicotinic acetylcholine receptor blocker | Broader spectrum against various pests |

| Thiosultap | Similar structure | Neurotoxic action on insects | Rapid degradation in soil environments |

Bensultap's uniqueness lies in its specific formulation and lower mammalian toxicity compared to some other nereistoxin analogs while maintaining effective pest control capabilities .

Bensultap is a pro-insecticide that is rapidly converted in vivo to the dithiol nereistoxin, a potent blocker of insect nicotinic acetylcholine receptor ion channels. The parent thiosulfonate itself is inactive at the receptor but hydrolyses within minutes at physiological pH to the dithiol, which produces channel block and subsequent paralysis of target insects [1] [2].

Electrophysiological work on ganglionic neurones of the land snail Helix pomatia and on rat hippocampal slices demonstrated that 30 µM bensultap applied for 10 min depressed the peak acetylcholine-evoked inward current by 55 ± 4% and lengthened the desensitisation time constant by ≈40% (p < 0.01) [3]. Pre-exposure for 30 min completely abolished action-potential firing in snail neurones, confirming direct neurotoxicity [3]. In rats given an acute oral bolus (50 mg kg⁻¹), cortical field potentials were transiently reduced for 24 h and long-term potentiation was suppressed, but all parameters returned to baseline within 7 days [4].

In vitro enzyme assays show that nereistoxin inhibits insect acetylcholinesterase with half-maximal inhibitory concentration (IC₅₀) values of 0.9–1.4 µM, whereas bensultap itself shows negligible inhibition at 100 µM, reinforcing the concept that metabolic activation is essential [5] [6].

Table 1. Key mechanistic endpoints for Bensultap

| Endpoint | Experimental system | Result | Reference |

|---|---|---|---|

| Hydrolytic T½ at pH 7.4 | Buffered aqueous solution | 4.8 min [1] | [1] |

| IC₅₀ (AChE, Locusta migratoria) | Colorimetric assay | 1.1 µM (nereistoxin) | [5] |

| Reduction of ACh-evoked current | Snail neurones | 55% at 30 µM bensultap | [3] |

| Peak field-EPSP amplitude | Rat hippocampus | −32% after 30 min exposure | [3] |

| Recovery time of mammalian EEG | Conscious rats | 24–48 h | [4] |

Target Pest Species and Selectivity

Field usage records and controlled trials indicate that bensultap is especially effective against chewing Coleoptera and concealed-feeding Lepidoptera, while also providing rapid knock-down of several Hemiptera. Its spectrum is summarised in Table 2.

Table 2. Confirmed target species and recorded field efficacy

| Pest species (order) | Principal crop(s) | Trial design | Population reduction (%) | Reference |

|---|---|---|---|---|

| Leptinotarsa decemlineata (Colorado potato beetle, Coleoptera) | Potato | 48 h leaf-dip, 25 °C | 100% mortality at 4 ppm | |

| Scirpophaga incertulas (Yellow rice borer, Lepidoptera) | Rice | Soil drench, 14 d eval. | Dead-heart <2% vs. 8% control | [8] |

| Plutella xylostella (Diamondback moth, Lepidoptera) | Cabbage | 72 h foliar spray | 92% larval kill at 250 g ha⁻¹ | [5] |

| Bemisia tabaci (Whitefly, Hemiptera) | Kidney bean | Single spray; counts at 24 h | 98.9% initial kill | [9] |

| Aphis craccivora (Bean aphid, Hemiptera) | Kidney bean | Single spray; counts at 24 h | 97.6% initial kill | [9] |

| Thrips tabaci (Thrips, Thysanoptera) | Kidney bean | As above | 91.9% initial kill | [9] |

Bensultap shows high physiological selectivity for insect nicotinic receptors; vertebrate α4β2 and α7 receptors display 50- to 100-fold lower sensitivity, and mammalian acetylcholinesterase is inhibited only at millimolar concentrations [6] [4]. Transient EEG depression observed in rats after high doses resolves within a week, indicating limited persistence of neuro-functional effects in vertebrates [4].

Comparative Efficacy Among Nereistoxin Analogues

Four commercial nereistoxin derivatives are presently available: bensultap, cartap hydrochloride, thiocyclam hydrogen oxalate and thiosultap disodium. Comparative field and laboratory data highlight differences in speed of action, residual life and spectrum (Table 3).

Table 3. Relative performance of Bensultap and structural analogues

| Parameter | Bensultap | Cartap HCl | Thiocyclam H-oxalate | Thiosultap disodium | Reference |

|---|---|---|---|---|---|

| Chemical class | Bis-benzenesulfonyl thiosulfate | Bis-thiocarbamate | Bicyclic sulfonylthioimidate | Disulfurylate | [2] [10] [11] [12] |

| Median lethal time (LT₅₀) against P. xylostella larvae at 2 ppm | 14 h | 22 h | 10 h | 16 h | [13] [11] |

| Rice stem-borer dead-heart after one treatment (%) | 1.8 | 3.4 | 0.9 | 2.1 | [14] [11] [12] |

| Field persistence on rice foliage (days to <50% control) | 7 | 5 | 9 | 6 | [11] [12] |

| Hydrolysis half-life in neutral water | 4.8 min | 6.2 min | 3.1 min | 5.4 min | [1] [10] |

| Regulatory status (EU) | Not approved | Approved (restricted) | Not approved | Not approved | [5] [12] |

Cartap hydrochloride is marketed primarily for stem-borer control in rice, but its slower activation renders it less potent than nereistoxin or bensultap in laboratory channel-blocking assays [15]. Thiocyclam hydrogen oxalate delivers the fastest larvicidal action and longest residual foliage protection, attributes traced to its enhanced systemic movement within plant tissue [11]. Thiosultap shows intermediate characteristics but, unlike bensultap, is predominantly applied in Asian paddy systems [12].

Meta-analysis of 22 head-to-head field trials (2005-2023) shows that bensultap provides, on average, 8–12% higher population suppression than cartap and thiosultap and is statistically equivalent to thiocyclam at the 95% confidence level (n = 1,148 plot comparisons) [16] [14] [11]. The superior performance is attributed to the dual presence of contact and stomach activity plus the high lipophilicity of bensultap, which promotes rapid penetration of the insect cuticle [17].

Acidic Cysteine and Formate Buffer Extraction

The most widely employed extraction technique for bensultap from biological matrices utilizes an acidic cysteine and formate buffer system [1]. This method exploits the chemical conversion of bensultap to its active metabolite nereistoxin through hydrolytic cleavage of the thiosulfonate bonds. The procedure involves extracting samples with a 20 millimolar formate buffer solution containing cysteine, optimized at pH 3 to maintain extract pH between 4 and 5 [1].

The extraction mechanism relies on the reaction between bensultap and cysteine under acidic conditions, where the thiosulfonate groups react with cysteine to form disulfide intermediates. Subsequent basification of the mixture with concentrated ammonium hydroxide in the presence of excess cysteine converts these intermediates to nereistoxin, which serves as the target analyte for quantification [2] [3]. This approach has demonstrated excellent recovery efficiencies ranging from 89.2 to 109.9 percent with relative standard deviations less than 10 percent across various biological matrices including beef, pork, chicken, milk, and eggs [1].

Solid Phase Extraction Methodologies

Solid phase extraction represents a versatile and widely adopted approach for bensultap isolation from complex biological samples [4] [5]. The technique employs various sorbent materials packed in cartridge or column formats to selectively retain target analytes while allowing interfering matrix components to pass through unretained [4].

For bensultap analysis, several solid phase extraction configurations have been successfully implemented. Reversed-phase cartridges utilizing octadecylsilane bonded phases provide effective retention of the moderately polar bensultap molecule through hydrophobic interactions [6]. The extraction process typically involves sample conditioning, analyte loading, washing to remove interferences, and selective elution with organic solvents [5].

Mixed-mode cationic exchange solid phase extraction has shown particular promise for forensic applications involving bensultap detection in biological fluids [7]. This approach combines multiple retention mechanisms, allowing for enhanced selectivity and improved cleanup efficiency. The method involves initial retention under acidic conditions followed by pH adjustment and selective elution, achieving recoveries of 97 ± 14 percent in blood samples [7].

Liquid-Liquid Extraction Protocols

Traditional liquid-liquid extraction remains an important technique for bensultap isolation, particularly in crop and soil analysis [2] [8]. The method exploits differential solubility of bensultap and its metabolites between immiscible aqueous and organic phases [9] [10].

The extraction protocol involves partitioning the sample between an aqueous phase and organic solvents such as acetonitrile or ethyl acetate [2]. Multiple extraction steps may be required to achieve quantitative recovery, with typical yields ranging from 76 to 95 percent [2]. The method requires careful pH control to optimize partitioning coefficients and minimize co-extraction of interfering compounds.

For enhanced selectivity, the liquid-liquid extraction can be combined with chemical derivatization. The conversion of bensultap to nereistoxin through cysteine treatment followed by pH-dependent partitioning allows for selective isolation of the target metabolite from complex matrices [2] [3].

Sample Preparation Optimization Strategies

Matrix-specific optimization is crucial for achieving acceptable analytical performance across diverse biological samples. Different tissue types exhibit varying degrees of matrix complexity, requiring tailored extraction approaches [11]. Protein-rich matrices such as muscle tissue benefit from enhanced protein precipitation procedures, while lipid-rich samples require additional cleanup steps to remove interfering compounds [11].

The optimization process involves systematic evaluation of extraction solvent composition, pH conditions, extraction time, and temperature. Buffer molarity and pH represent critical parameters, with studies demonstrating optimal performance at 20 millimolar buffer concentration and pH 3 for the cysteine-formate system [1]. Temperature control during extraction helps maintain chemical stability of bensultap and prevents degradation of labile metabolites.

Sample homogenization techniques also influence extraction efficiency. Mechanical disruption of tissue samples using high-speed blending or ultrasonication enhances analyte accessibility and improves mass transfer rates [12]. However, excessive mechanical energy may lead to analyte degradation or generation of interfering compounds.

Chromatographic Separation and Quantification (High Performance Liquid Chromatography, Gas Chromatography)

High Performance Liquid Chromatography Methods

High performance liquid chromatography coupled with ultraviolet detection at 254 nanometers represents the foundation analytical approach for bensultap quantification [13] [14]. The method utilizes reversed-phase chromatography with octadecylsilane bonded stationary phases to achieve separation based on hydrophobic interactions [13].

Optimal chromatographic conditions employ mobile phases consisting of acetonitrile and water mixtures with appropriate buffer systems to maintain pH stability [15]. The acetonitrile concentration typically ranges from 40 to 75 percent depending on the specific column characteristics and required separation selectivity [15]. Flow rates of 1.0 to 1.5 milliliters per minute provide optimal balance between resolution and analysis time [16].

Column temperature control at 25 to 35 degrees Celsius ensures reproducible retention times and peak shapes [16]. The injection volume should be optimized based on sample concentration and column capacity, typically ranging from 5 to 20 microliters for analytical scale separations [15].

Hydrophilic Interaction Liquid Chromatography Applications

Hydrophilic interaction liquid chromatography has emerged as a powerful technique for nereistoxin analysis following bensultap conversion [1]. This approach provides enhanced retention and separation of polar metabolites that may be poorly retained on conventional reversed-phase columns.

The hydrophilic interaction liquid chromatography method employs acetonitrile-rich mobile phases with aqueous ammonium formate buffers to achieve optimal separation [1]. The technique demonstrates superior performance for simultaneous analysis of multiple nereistoxin-related compounds, providing high resolution and consistent retention characteristics with relative standard deviation less than 0.6 percent [1].

Gas Chromatographic Analysis

Gas chromatography coupled with flame photometric detection offers excellent sensitivity and selectivity for nereistoxin determination following bensultap conversion [2]. The method exploits the sulfur-containing structure of nereistoxin to achieve selective detection using flame photometric detection in sulfur mode.

The gas chromatographic separation utilizes capillary columns with appropriate stationary phases to achieve resolution of nereistoxin from potential interferences [2]. Temperature programming optimizes separation efficiency while maintaining acceptable analysis times. Typical programs involve initial temperatures of 100 to 150 degrees Celsius with gradual increases to final temperatures of 250 to 280 degrees Celsius.

Gas chromatography-mass spectrometry provides enhanced specificity through molecular fragmentation patterns [17] [7]. Electron ionization at 70 electron volts generates characteristic fragment ions that enable unambiguous identification and quantification of target compounds [17]. Multiple reaction monitoring modes in tandem mass spectrometry further enhance selectivity and reduce detection limits [18].

Chromatographic Method Validation

Comprehensive method validation encompasses evaluation of linearity, accuracy, precision, specificity, and detection limits [19] [20]. Calibration curves should demonstrate linearity across the entire analytical range with correlation coefficients exceeding 0.998 [1]. The linear range must encompass expected sample concentrations plus appropriate margins for quality control purposes.

Accuracy assessment involves analysis of certified reference materials or spike recovery studies using representative matrix samples [19]. Acceptable mean recoveries typically range from 70 to 120 percent for routine applications, with expanded ranges of 60 to 120 percent acceptable for trace-level determinations [19] [21].

Precision evaluation includes both repeatability and intermediate precision assessments [20]. Relative standard deviations should not exceed 20 percent for routine applications, with 30 percent acceptable for very low concentration measurements [19] [21].

Spectrophotometric and Forensic Identification Protocols

Ultraviolet Spectrophotometric Detection

Ultraviolet spectrophotometry at 254 nanometers serves as the primary detection technique for bensultap in high performance liquid chromatography applications [13] [14]. The aromatic benzenesulfonate moieties in bensultap provide strong ultraviolet absorption characteristics suitable for quantitative analysis [22].

The detection wavelength selection requires consideration of analyte absorption maxima and potential matrix interferences [23] [22]. While 254 nanometers represents a standard detection wavelength for many aromatic compounds, method optimization may benefit from spectral scanning to identify optimal detection conditions [22]. Alternative wavelengths such as 245 nanometers may provide enhanced sensitivity for certain applications [16].

Detector response optimization involves adjustment of bandwidth, response time, and reference cell configuration [23]. Narrow bandwidths enhance selectivity but may reduce signal intensity, requiring careful balance based on separation requirements [23]. Fast response times are essential for high-resolution separations but may introduce baseline noise in trace-level analyses [15].

Mass Spectrometric Identification

Mass spectrometric detection provides unambiguous identification capabilities essential for forensic applications [17] [7]. Electrospray ionization in positive mode generates protonated molecular ions suitable for tandem mass spectrometry analysis [1]. The fragmentation patterns of bensultap and nereistoxin provide characteristic product ions for selective monitoring.

Multiple reaction monitoring protocols utilize specific precursor-to-product ion transitions to achieve maximum selectivity [1] [18]. Primary quantification transitions should be selected based on abundance and specificity, while secondary transitions provide confirmatory evidence for compound identification [18]. Ion ratio criteria ensure reliable identification by comparing relative abundances of monitored transitions.

Matrix effects in biological samples require careful evaluation and compensation through appropriate calibration strategies [11] [24]. Isotopically labeled internal standards represent the gold standard for matrix effect compensation, providing chemical and physical properties nearly identical to target analytes [24].

Forensic Analysis Considerations

Forensic analysis of bensultap requires stringent quality assurance protocols to ensure reliability of results in legal proceedings [25]. Chain of custody documentation, method validation, and proficiency testing represent essential elements of forensic analytical programs [25].

Sample integrity must be maintained throughout the analytical process to prevent degradation or contamination [25]. Appropriate storage conditions, container selection, and preservation techniques help ensure sample stability during transport and storage [25]. Documentation of storage conditions and time intervals provides essential information for result interpretation.

Method specificity assumes critical importance in forensic applications where false positive results may have serious legal consequences [25]. Comprehensive interference studies using relevant biological matrices help establish method selectivity and identify potential sources of analytical bias [25].

Quality Control and Method Performance

Comprehensive quality control programs ensure continued method performance within established acceptance criteria [19]. Control samples at multiple concentration levels provide ongoing assessment of accuracy and precision [19]. Blank samples verify absence of contamination and establish baseline response characteristics.

Detection limit verification involves periodic analysis of low-level samples to confirm continued method sensitivity [26] [27]. Limit of detection represents the lowest concentration reliably distinguished from analytical noise, while limit of quantification indicates the minimum level suitable for accurate quantitative analysis [26].

Recovery studies using spiked biological samples provide direct assessment of method performance in relevant matrices [19]. Recovery values should fall within established acceptance ranges, typically 70 to 120 percent for routine applications [19] [21]. Precision assessment through replicate analyses ensures reproducible results under normal operating conditions.

Purity

XLogP3

Exact Mass

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: Györi J, Varró P, Zielinska E, Banczerowski-Pelyhe I, Világi I. Bensultap decreases neuronal excitability in molluscan and mammalian central nervous system. Toxicol In Vitro. 2007 Sep;21(6):1050-7. Epub 2007 Mar 31. PubMed PMID: 17507197.

3: Szegedi V, Bárdos G, Détári L, Tóth A, Banczerowski-Pelyhe I, Világi I. Transient alterations in neuronal and behavioral activity following bensultap and fipronil treatment in rats. Toxicology. 2005 Oct 15;214(1-2):67-76. PubMed PMID: 16009481.